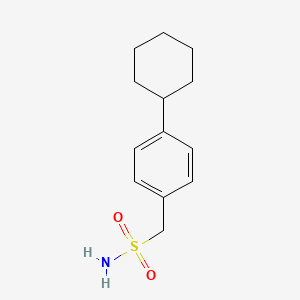

(4-Cyclohexylphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Cyclohexylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2060042-31-9 . It has a molecular weight of 253.37 and is typically in powder form .

Synthesis Analysis

The synthesis of sulfonamides like “(4-Cyclohexylphenyl)methanesulfonamide” can be achieved in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis

The InChI code for “(4-Cyclohexylphenyl)methanesulfonamide” is1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) . Chemical Reactions Analysis

Sulfonamides, such as “(4-Cyclohexylphenyl)methanesulfonamide”, are generally unreactive. They can be deprotonated at carbon and undergo ortho-lithiation .Physical And Chemical Properties Analysis

“(4-Cyclohexylphenyl)methanesulfonamide” is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, including (4-Cyclohexylphenyl)methanesulfonamide, has been reported, providing a convenient method for synthesis without genotoxic impurities (Rosen et al., 2011).

Chemoselectivity in Reactions

- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity as N-acylation reagents (Kondo et al., 2000).

Role in Asymmetric Dihydroxylation

- Methanesulfonamide, including (4-Cyclohexylphenyl)methanesulfonamide, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Crystallography and Molecular Structure

- Structural studies of nimesulidetriazole derivatives including (4-Cyclohexylphenyl)methanesulfonamide, revealing insights into their intermolecular interactions and molecular geometries (Dey et al., 2015).

Quantum Chemical Studies

- Investigations of molecular conformation, NMR chemical shifts, and vibrational transitions for compounds like N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, providing detailed quantum chemical insights (Karabacak et al., 2010).

Synthesis and Reaction Mechanisms

- Development of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide (Wipf & Wang, 2002).

Organocatalysis in Asymmetric Reactions

- Prolyl and 4-substituted prolyl sulfonamides, such as prolyl methanesulfonamide, were evaluated as organocatalysts in asymmetric aldol reactions, demonstrating improved enantiomeric excess compared to proline (Bellis et al., 2005).

Advances in Methanesulfonamide Synthesis

- Systematic research on the progress in the synthesis of methanesulfonamide, an important intermediate in fine chemical production, including the influence of solvents and other factors (Ming, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(4-cyclohexylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQYSNBQTNPLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyclohexylphenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2462666.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)

![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2462688.png)